3-Phenoxybutanoic acid
CAS No.: 64508-87-8
Cat. No.: VC3826889
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64508-87-8 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 3-phenoxybutanoic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
| Standard InChI Key | FBJWHMYVHYDATM-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)OC1=CC=CC=C1 |
| Canonical SMILES | CC(CC(=O)O)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular and Stereochemical Characteristics
3-Phenoxybutanoic acid belongs to the class of aryloxy carboxylic acids, featuring a phenyl ether group (-O-C₆H₅) attached to the β-carbon of butanoic acid. Its IUPAC name is 3-phenoxybutanoic acid, and its structure is defined by the SMILES notation CC(CC(=O)O)OC1=CC=CC=C1 . The molecule’s planar phenyl ring and flexible aliphatic chain contribute to its amphiphilic nature, enabling interactions with both polar and nonpolar environments.
Table 1: Fundamental Chemical Properties
The compound’s low water solubility and moderate lipophilicity (logP ~1.8, estimated) suggest utility in organic solvents, though experimental data remain sparse.
Applications and Functional Roles
Pharmacological Research
Emerging studies explore its potential as a dopamine transporter (DAT) modulator. In vitro assays indicate that low concentrations of structurally related compounds (e.g., 3-PBA) increase DAT expression, facilitating neurotoxin uptake into dopaminergic neurons . While direct evidence for 3-phenoxybutanoic acid is lacking, its metabolic proximity to bioactive derivatives warrants further investigation .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Solvent Compatibility | DMSO, ethanol, ethyl acetate | |
| Stability | 6 months at -80°C |
Toxicity Profile
Future Research Directions
Mechanistic Studies
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Neurotoxicity Screening: Evaluate 3-phenoxybutanoic acid’s effects on DAT function and α-synuclein aggregation using in vitro neuronal models .
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Metabolic Pathways: Characterize its enzymatic conversion in mammalian systems, particularly cytochrome P450-mediated oxidation .
Material Science Applications
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Liquid Crystal Synthesis: Exploit its amphiphilicity for designing mesogenic compounds with tunable phase transitions.
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